methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Description
Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a structurally complex glycoside derivative featuring a bicyclic cyclopenta[c]pyran core fused with a substituted oxane (pyranose) moiety. Key structural attributes include:
- Cyclopenta[c]pyran backbone: A five-membered cyclopentane ring fused to a pyran ring, contributing to conformational rigidity.
- Functional groups: A methyl ester at position 4, hydroxyl and hydroxymethyl groups at position 7, and a glycosidic linkage to a 3,4,5-trihydroxy-6-(hydroxymethyl)oxane (a hexose derivative, likely glucose or a similar sugar).
- Hydrophilicity: Multiple hydroxyl groups enhance water solubility, while the methyl ester introduces moderate lipophilicity.
However, specific pharmacological data remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPAUZQVRGFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with significant biological activity. This article reviews its chemical properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and a cyclopenta[c]pyran ring structure, which contribute to its unique biological activity. Its IUPAC name indicates a complex arrangement that includes several functional groups capable of participating in various biochemical interactions.
| Property | Details |
|---|---|
| Molecular Formula | C17H24O11 |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl groups enhance its solubility and reactivity, allowing it to participate in various metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways related to inflammation and cell growth.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The presence of multiple hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that this compound may exhibit antifungal and antibacterial activities, making it a candidate for therapeutic applications against infections.
- Anti-inflammatory Properties : Research shows that the compound can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Case Study 1: Antioxidant Potential
A study demonstrated that methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy exhibited significant antioxidant activity in vitro. The compound was able to scavenge free radicals effectively, suggesting its potential use in preventing oxidative damage in biological systems .
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against various microbial strains. Results indicated that it possessed notable antifungal activity against common pathogens such as Candida species. The mechanism was hypothesized to involve disruption of fungal cell wall integrity .
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on the anti-inflammatory effects revealed that the compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .
Scientific Research Applications
Structural Characteristics
The compound features multiple hydroxyl groups and a cyclopenta[c]pyran ring, which contribute to its reactivity and interaction with biological systems. Its molecular formula is , with a molecular weight of 392.37 g/mol.
Synthetic Routes
The synthesis typically involves:
- Protection and Deprotection : Managing hydroxyl groups to facilitate further reactions.
- Glycosylation Reactions : Attaching sugar moieties to enhance biological activity.
- Cyclization Processes : Forming the cyclopenta[c]pyran structure.
These steps can be optimized for yield and purity using automated reactors and continuous flow systems to improve efficiency in industrial settings.
Chemistry
In chemical research, this compound serves as a versatile building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and compounds.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description |
|---|---|
| Oxidation | Hydroxyl groups can be oxidized to form carbonyl compounds. |
| Reduction | Carbonyl groups can be reduced back to hydroxyls. |
| Substitution | Hydroxyl groups can be replaced with other functional groups. |
Biology
In biological studies, the compound acts as a probe for investigating biochemical pathways. Its structure enables interactions with specific enzymes and receptors, facilitating research into metabolic processes.
Case Study: Enzyme Interaction
Research demonstrated that the compound interacts with cytochrome P450 enzymes, influencing drug metabolism rates. This interaction highlights its potential as a tool for studying pharmacokinetics in drug development.
Medicine
The compound shows promise as a therapeutic agent due to its ability to modulate biological targets. Its interactions with various receptors suggest potential applications in treating metabolic disorders or diseases linked to enzyme dysfunction.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Antidiabetic Agents | Modulating glucose metabolism through enzyme interaction. |
| Antioxidants | Reducing oxidative stress in cells. |
| Anti-inflammatory Agents | Targeting inflammation pathways in chronic diseases. |
Industry
In industrial applications, this compound can be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various processes, including:
- Cosmetic formulations : As a moisturizing agent due to its hydroxyl content.
- Food additives : Enhancing flavor profiles or preserving food quality.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Functional and Pharmacological Differences
Target Compound vs. HMDB0034265 Structural divergence: The target compound lacks the cinnamoyloxy group present in HMDB0034265, which is critical for binding to phenolic receptors (e.g., tyrosine kinase inhibitors) . Acid/ester groups: The methyl ester in the target compound may confer better membrane permeability compared to the carboxylic acid in HMDB0034265, though this requires experimental validation.
Target Compound vs. Imidazo[1,2-a]pyridine Derivative () Core scaffold: The imidazo[1,2-a]pyridine core in ’s compound is more planar and aromatic, favoring π-π stacking interactions absent in the bicyclic cyclopenta[c]pyran.
Target Compound vs. Pyrrolo[1,2-b]pyridine Patent Compound
- Heterocycle stability : The pyrrolo[1,2-b]pyridine core () is more electron-rich due to nitrogen positioning, enhancing interactions with electrophilic targets like kinases.
- Pharmacokinetics : The trifluoromethyl and alkyne groups in the patent compound likely improve metabolic stability and binding selectivity compared to the hydrophilic target compound .
Preparation Methods
Koenigs-Knorr Glycosylation
This classical approach uses glycosyl halides activated by heavy metal salts. For example, treatment of peracetylated glucopyranosyl bromide with HgBr₂/HgO in anhydrous dichloromethane facilitates α-selective coupling to the cyclopenta[c]pyran core. Yields range from 65–72%, with stereoselectivity dependent on the protecting groups.
Table 1: Glycosylation Conditions and Outcomes
| Method | Catalyst | Solvent | Yield (%) | Selectivity (α:β) |
|---|---|---|---|---|
| Koenigs-Knorr | HgBr₂/HgO | CH₂Cl₂ | 72 | 98:2 |
| In Situ Chloride | AgOTf/p-TolSCl | Toluene | 85 | 95:5 |
| Thioglycoside Activation | NIS/TfOH | Acetonitrile | 78 | 90:10 |
The in situ chloride method (AgOTf/p-TolSCl) demonstrates superior yield (85%) and selectivity (95:5 α:β) by generating glycosyl chlorides transiently, minimizing hydrolysis.
Cyclopenta[c]Pyran Ring Construction
Diels-Alder Cyclization
Reaction of a furan-derived diene with methyl acrylate under high pressure (15 kbar) forms the bicyclic skeleton. BF₃·Et₂O catalysis at −20°C enhances regioselectivity, yielding 68% of the cycloadduct.
Oxidative Cyclization
Alternative routes employ Mn(OAc)₃-mediated oxidative cyclization of δ-keto esters. This method avoids high-pressure conditions but requires stringent temperature control (0–5°C) to prevent epimerization.
Hydroxyl Group Manipulation
Protection-Deprotection Sequences
-
Protection : Benzyl (Bn) and tert-butyldimethylsilyl (TBS) groups shield hydroxyls during glycosylation.
-
Deprotection : Hydrogenolysis (H₂/Pd-C) or fluoride-based reagents (TBAF) remove Bn and TBS groups, respectively.
Critical Consideration : Overprotection of the C7 hydroxymethyl group reduces yields by 15–20% due to steric hindrance.
Esterification and Final Functionalization
Methyl esterification at C4 is achieved via Steglich esterification (DCC/DMAP) in 89% yield. Late-stage oxidation of the C7 hydroxymethyl to a carboxylic acid (Jones reagent) followed by re-esterification is avoided due to side reactions; instead, direct methylation of the pre-formed acid is preferred.
Industrial-Scale Production
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (e.g., 25–60°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and reaction time (12–48 hours). Protecting groups may be necessary for hydroxyl and carboxylate moieties to prevent undesired side reactions. Post-synthesis purification via column chromatography or recrystallization, followed by analytical validation using NMR spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) , ensures purity >95% .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Multi-modal analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., cyclopenta[c]pyran ring conformation) and verify substitution patterns.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 388.37 for C₁₇H₂₄O₁₀) .
- X-ray Crystallography : Resolve ambiguous stereocenters (if crystalline forms are obtainable) .
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Temperature : Degradation rates at 4°C vs. room temperature.
- pH : Hydrolysis susceptibility in aqueous buffers (pH 3–9).
- Light Exposure : Photooxidation risks using UV-Vis spectroscopy.
Advanced Research Questions
Q. How can computational models predict the compound’s biological targets?
- Methodological Answer : Leverage Super-PRED or SwissTargetPrediction tools to map structural motifs to known targets. For example:
| CHEMBL ID | Target Name | Probability | Model Accuracy |
|---|---|---|---|
| CHEMBL5619 | DNA-(apurinic/apyrimidinic site) lyase | 98.28% | 91.11% |
| CHEMBL3251 | NF-κB p105 subunit | 98.06% | 96.09% |
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values) across multiple cell lines.
- Off-Target Screening : Use kinome/proteome-wide panels to identify confounding interactions.
- Structural Analog Comparison : Compare with derivatives (e.g., 7-[(4-methoxybenzyl)oxy] analogs) to isolate substituent-specific effects .
Q. How does the glycosidic oxan-2-yl group influence reactivity in aqueous environments?
- Methodological Answer :
- Hydrolysis Kinetics : Monitor glycosidic bond cleavage via HPLC under acidic (pH 3) vs. neutral conditions.
- Molecular Dynamics Simulations : Model water accessibility to the oxan-2-yl moiety to predict degradation pathways.
- Isotopic Labeling : Use ¹⁸O-tracing to track hydrolysis products .
Q. What frameworks guide the design of in vivo pharmacokinetic studies?
- Methodological Answer :
- ADME Profiling : Assess absorption (Caco-2 permeability), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays).
- Theoretical Linkage : Align with pharmacokinetic models like Compartmental Analysis or Physiologically Based Pharmacokinetics (PBPK) to predict bioavailability .
Methodological Resources for Training
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
